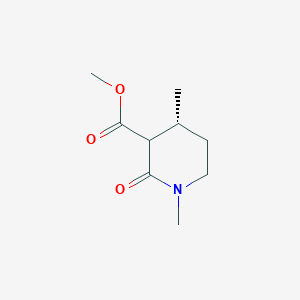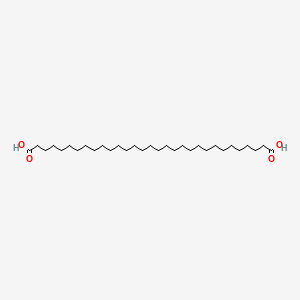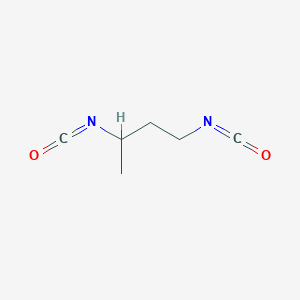
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a methanesulfonic acid group attached to a 2,6-dichlorophenylamino group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, typically involves the reaction of methanesulfonic acid with 2,6-dichloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or diethyl ether and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, involves large-scale synthesis using optimized reaction conditions. The process may include the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the product. The industrial production process also involves purification steps to obtain high-purity methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from the reactions of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Employed in industrial processes such as electroplating, where it serves as an electrolyte in electrochemical reactions.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved in its mechanism of action depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include:
Methanesulfonic acid: A simpler organosulfur compound with similar acidic properties.
2,6-Dichloroaniline: A precursor used in the synthesis of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-.
Sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, is unique due to the presence of both the methanesulfonic acid group and the 2,6-dichlorophenylamino group. This combination imparts distinct chemical properties and reactivity to the compound, making it valuable in various applications.
Propriétés
Numéro CAS |
111225-65-1 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O3S |
Poids moléculaire |
269.10 g/mol |
Nom IUPAC |
(E)-[(2,6-dichlorophenyl)hydrazinylidene]methanesulfonic acid |
InChI |
InChI=1S/C7H6Cl2N2O3S/c8-5-2-1-3-6(9)7(5)11-10-4-15(12,13)14/h1-4,11H,(H,12,13,14)/b10-4+ |
Clé InChI |
VNRAVLJGMSOEIO-ONNFQVAWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)N/N=C/S(=O)(=O)O)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NN=CS(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)


![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)


![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)




